4-Carbamoyl-4,5-dihydro-1H-imidazole-5-diazonium hydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Carbamoyl-4,5-dihydro-1H-imidazole-5-diazonium hydroxide is a unique compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carbamoyl-4,5-dihydro-1H-imidazole-5-diazonium hydroxide typically involves the cyclization of amido-nitriles. One efficient method reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and heterocycles.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity while maintaining cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
4-Carbamoyl-4,5-dihydro-1H-imidazole-5-diazonium hydroxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the diazonium group into other functional groups.
Substitution: The diazonium group can participate in substitution reactions, leading to the formation of different substituted imidazoles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include substituted imidazoles, which have diverse applications in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
4-Carbamoyl-4,5-dihydro-1H-imidazole-5-diazonium hydroxide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex imidazole derivatives.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound is used in the development of dyes, catalysts, and other functional materials.
Mechanism of Action
The mechanism of action of 4-Carbamoyl-4,5-dihydro-1H-imidazole-5-diazonium hydroxide involves its interaction with molecular targets through its diazonium group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The pathways involved include enzyme inhibition and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler structure without the diazonium group, widely used in pharmaceuticals and as a building block in organic synthesis.
Benzimidazole: Contains a fused benzene ring, known for its broad spectrum of biological activities.
Thiazole: Similar heterocyclic structure but with a sulfur atom, used in the synthesis of various drugs and dyes.
Uniqueness
4-Carbamoyl-4,5-dihydro-1H-imidazole-5-diazonium hydroxide is unique due to its diazonium group, which imparts distinct reactivity and potential for diverse applications. This makes it a valuable compound in both research and industrial contexts.
Properties
CAS No. |
121514-72-5 |
---|---|
Molecular Formula |
C4H7N5O2 |
Molecular Weight |
157.13 g/mol |
IUPAC Name |
4-carbamoyl-4,5-dihydro-1H-imidazole-5-diazonium;hydroxide |
InChI |
InChI=1S/C4H5N5O.H2O/c5-3(10)2-4(9-6)8-1-7-2;/h1-2,4H,(H2-,5,7,8,10);1H2 |
InChI Key |
RDVKGQQQFKQFQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(C(N1)[N+]#N)C(=O)N.[OH-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.